molecular formula C7H6F6O2 B1148344 HEXAFLUOROISOPROPYL CROTONATE CAS No. 135771-94-7

HEXAFLUOROISOPROPYL CROTONATE

Cat. No. B1148344
M. Wt: 236.11
InChI Key:
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Description

Synthesis Analysis

HEXAFLUOROISOPROPYL CROTONATE's synthesis involves complex chemical reactions that leverage the unique solvent properties of hexafluoroisopropanol (HFIP). HFIP has been shown to promote a wide range of challenging chemical reactions, including Lewis and Brønsted acid-catalyzed transformations, owing to its high polarity and low nucleophilicity. This suggests that HFIP's role in the synthesis of HEXAFLUOROISOPROPYL CROTONATE could involve similar mechanisms, providing a versatile route for its preparation (Pozhydaiev et al., 2020).

Molecular Structure Analysis

The molecular structure of HEXAFLUOROISOPROPYL CROTONATE, while not explicitly detailed in the available research, can be inferred from studies on hexafluoroisopropanol's interactions in chemical reactions. For example, HFIP's ability to form hydrogen-bond clusters and its role in promoting hypervalent iodine reactions highlight the complex intermolecular interactions that likely influence the structure of HEXAFLUOROISOPROPYL CROTONATE (Colomer et al., 2016).

Chemical Reactions and Properties

HEXAFLUOROISOPROPYL CROTONATE's chemical properties are significantly influenced by hexafluoroisopropanol. For instance, HFIP's role in catalyzing the direct dehydroxydifluoroalkylation of benzylic and allylic alcohols with difluoroenoxysilanes demonstrates its potential in facilitating complex chemical reactions (Li et al., 2021). Such reactions suggest that HEXAFLUOROISOPROPYL CROTONATE could participate in or be synthesized through similarly complex pathways.

Physical Properties Analysis

The physical properties of HEXAFLUOROISOPROPYL CROTONATE, though not directly reported, can be extrapolated from related compounds and the solvent properties of HFIP. The high solvent polarity and unique properties of HFIP, such as its phase-separation ability in alcohol-salt aqueous two-phase systems, provide insights into the potential physical characteristics of HEXAFLUOROISOPROPYL CROTONATE, including solubility and phase behavior (Huang et al., 2019).

Scientific Research Applications

Pd-Catalyzed C–H Activation

  • Scientific Field : Organic Chemistry
  • Summary of Application : HFIP has been used as a solvent in Pd-catalyzed C–H activation reactions . It has unique features compared to its non-fluoro analogue isopropanol, which have helped this solvent to make a difference in various subdomains of organic chemistry .
  • Methods of Application : While the exact methods of application or experimental procedures are not detailed, the use of HFIP in these reactions is highlighted .
  • Results or Outcomes : The use of HFIP has been shown to elevate the yield and selectivity for distal aromatic C–H functionalizations . Recent research studies have also highlighted the H-bond-donating ability of HFIP to enhance the chiral induction in Pd-catalyzed atroposelective C–H activation .

RAFT Polymerization

  • Scientific Field : Polymer Chemistry
  • Summary of Application : The reversible addition-fragmentation chain transfer (RAFT) polymerization of 1,1,1,3,3,3-hexafluoroisopropyl acrylate (HFIPA) has been studied .
  • Methods of Application : The effect of the solvent used in the polymerization process on kinetic features and molecular-weight characteristics was shown .
  • Results or Outcomes : The exact results or outcomes are not detailed in the source .

Traditional Organic Synthesis

  • Scientific Field : Organic Chemistry
  • Summary of Application : HFIP has been used in various subdomains of organic chemistry . One such area is transition metal-catalyzed C–H bond functionalization reactions .
  • Methods of Application : While the exact methods of application or experimental procedures are not detailed, the use of HFIP in these reactions is highlighted .
  • Results or Outcomes : The exceptional impact of HFIP to elevate the yield and selectivity has made this solvent irreplaceable . Recent research studies have also highlighted the H-bond-donating ability of HFIP to enhance the chiral induction in Pd-catalyzed atroposelective C–H activation .

Green and Sustainable Deep Eutectic Solvent

  • Scientific Field : Green Chemistry
  • Summary of Application : HFIP is emerging as a green and sustainable deep eutectic solvent (DES) .
  • Methods of Application : The exact methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The exact results or outcomes are not detailed in the source .

Developing C–H Activation Reactions

  • Scientific Field : Organic Chemistry
  • Summary of Application : HFIP has emerged as an attractive tool in developing and facilitating C–H activation/functionalizations .
  • Methods of Application : The exact methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The exact results or outcomes are not detailed in the source .

Safety And Hazards

Hexafluoroisopropyl crotonate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

CAS RN

135771-94-7

Product Name

HEXAFLUOROISOPROPYL CROTONATE

Molecular Formula

C7H6F6O2

Molecular Weight

236.11

Origin of Product

United States

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